Talazoparib is a potent, orally bioavailable, small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , ] It is classified as a PARP inhibitor and plays a significant role in cancer research due to its ability to exploit synthetic lethality in cancer cells with deficient DNA repair pathways, particularly those with BRCA1/2 mutations. [, , , ]
Talazoparib is classified as a small molecule drug and falls under the category of targeted cancer therapies. It is derived from a class of drugs known as PARP inhibitors, which exploit the DNA repair weaknesses in cancer cells, leading to cell death. The compound was developed through extensive research aimed at enhancing the efficacy and selectivity of PARP inhibition compared to earlier agents in this class.
The synthesis of talazoparib involves a multi-step chemical process that typically includes six key steps. A notable method for its synthesis is detailed in patent WO2017215166A1, which outlines a streamlined approach that avoids the use of metal catalysts and low temperatures, making it suitable for industrial production. The process can be summarized as follows:
This method emphasizes efficiency, achieving high yields while maintaining simplicity in operation .
Talazoparib has a complex molecular structure characterized by two chiral centers. Its chemical formula is CHNOS, and it has a molecular weight of approximately 387.46 g/mol. The compound exists as a tosylate salt, enhancing its solubility properties.
The structural representation includes various functional groups that contribute to its biological activity, including an aromatic ring system and nitrogen-containing moieties that facilitate binding to the target enzyme.
The chemical behavior of talazoparib is primarily governed by its ability to interact with biological macromolecules such as proteins involved in DNA repair. The compound acts through competitive inhibition of PARP enzymes, preventing them from repairing single-strand breaks in DNA. This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
In laboratory settings, talazoparib can be subjected to various chemical reactions to modify its structure or improve its pharmacological properties. These reactions often include substitutions or modifications at specific sites on the molecule to enhance selectivity or reduce side effects .
Talazoparib exerts its therapeutic effects by binding to the catalytic domain of PARP-1 and PARP-2, inhibiting their activity. This inhibition prevents the repair of single-strand breaks during DNA replication. When these breaks go unrepaired, they can lead to double-strand breaks, which are lethal if not repaired by homologous recombination—a pathway often defective in BRCA-mutated tumors.
The efficacy of talazoparib is particularly pronounced in tumors with existing deficiencies in DNA repair mechanisms, making it a valuable treatment option for patients with BRCA mutations .
Talazoparib exhibits several notable physical properties:
These properties are critical for formulating effective drug delivery systems that enhance bioavailability.
Talazoparib's primary application lies in oncology as a treatment for breast cancer associated with BRCA mutations. Ongoing research explores its potential use in combination therapies with other agents to improve therapeutic outcomes further. Additionally, studies are investigating its role as a radioligand for targeted radiotherapy applications, aiming to enhance specificity and reduce collateral damage to healthy tissues .
The development of talazoparib was founded on the principle of synthetic lethality, specifically targeting cancers with deficiencies in homologous recombination repair (HRR) pathways, particularly those harboring BRCA1/2 mutations. Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP1 and PARP2, function as critical sensors for DNA single-strand breaks (SSBs). Inhibition of PARP catalytic activity leads to the accumulation of unrepaired SSBs, which progress to double-strand breaks (DSBs) during DNA replication. In HRR-deficient cells, such as those with BRCA1/2 mutations, the inability to repair DSBs results in genomic instability and cell death, sparing normal cells with functional HRR pathways [1] [3] [5].
Talazoparib (originally designated BMN-673) was designed as a potent, selective inhibitor of PARP1/2 through structure-activity relationship (SAR) optimization. Its tetrahydropyridophthalazinone scaffold was engineered to maximize interactions within the NAD+-binding catalytic domain of PARP1. Key hydrogen bonds form between talazoparib's amide group and conserved residues (Ser904 and Gly863 in PARP1), while its methyl group occupies a hydrophobic subpocket, enhancing binding affinity. This design yielded a compound with superior PARP-trapping capability compared to earlier inhibitors like olaparib [9] [5].
Table 1: Key Structural Features of Talazoparib Influencing PARP1 Binding
Structural Element | Role in Target Engagement | Biological Consequence |
---|---|---|
Tetrahydropyridophthalazinone core | Scaffold rigidity for optimal orientation | High-affinity binding to catalytic domain |
Difluorophenyl group | Hydrophobic interactions with Tyr889 | Enhanced enzyme inhibition |
Methyl substituent | Occupation of hydrophobic subpocket | Increased selectivity over other PARP family members |
Carbonyl group | Hydrogen bonding with Ser904/Gly863 | Stabilization of PARP-DNA complexes |
Talazoparib’s distinguishing feature is its exceptional potency in trapping PARP-DNA complexes—a mechanism where inhibited PARP enzymes remain bound to DNA lesions, physically obstructing repair machinery. Precellular studies demonstrated talazoparib’s PARP-trapping efficacy to be approximately 100-fold greater than olaparib and over 1,000-fold greater than veliparib. In BRCA1-deficient breast cancer cell lines, talazoparib induced cytotoxicity at concentrations as low as 0.2 nM, significantly lower than other clinical PARP inhibitors [1] [5] [7].
In vivo efficacy was validated using patient-derived xenograft (PDX) models of BRCA-mutated breast cancer. Daily oral administration of talazoparib (0.1–0.3 mg/kg) resulted in complete tumor regression in >60% of models, with sustained remission observed even after treatment cessation. Pharmacodynamic analyses confirmed robust inhibition of PAR formation (a biomarker of PARP activity) in tumor tissues at these doses, correlating with DNA damage markers like γH2AX. Notably, talazoparib maintained efficacy in platinum-resistant models, supporting its potential in treating chemotherapy-refractory disease [1] [7].
Table 2: Comparative Preclinical Efficacy of PARP Inhibitors
Compound | PARP1 IC50 (nM) | PARP Trapping Potency (Relative to Talazoparib) | Cytotoxicity in BRCA1-/- Cells (IC50, nM) |
---|---|---|---|
Talazoparib | 0.6–1.2 | 1.0 (reference) | 0.2–0.5 |
Olaparib | 1.4–5.0 | ~0.01 | 30–50 |
Rucaparib | 0.8–1.8 | ~0.1 | 5–10 |
Niraparib | 2.0–3.8 | ~0.05 | 20–40 |
Veliparib | 3.0–5.7 | ~0.001 | >1,000 |
While early PARP inhibitors exhibited dual PARP1/2 inhibition, talazoparib’s structure was optimized to minimize off-target effects against other PARP family members and poly(ADP-ribose) glycohydrolase (PARG). PARG catalyzes PAR catabolism, and its inhibition induces synthetic lethality in replication-stressed tumors but carries distinct toxicity risks. Talazoparib shows >100-fold selectivity for PARP1/2 over PARG, attributed to its inability to bind PARG’s catalytic groove, which lacks the conserved NAD+-binding motif recognized by PARP inhibitors [5] [9].
Within the PARP family, talazoparib’s selectivity hinges on interactions with non-conserved residues in the PARP1/2 catalytic domains. Computational docking reveals that Asp766 and Glu763 in PARP1 form water-mediated hydrogen bonds with talazoparib’s phthalazinone nitrogen—residues replaced by Gln332 and Ser328 in PARP2, reducing binding affinity. This confers moderate selectivity for PARP1 (IC50 0.6 nM) over PARP2 (IC50 1.2 nM). Crucially, talazoparib exhibits minimal inhibition of PARP3 (IC50 >1,000 nM), avoiding potential hematological toxicities linked to PARP3 inhibition [9].
Table 3: Structural Determinants of Talazoparib Selectivity
Target | Key Binding Residues | Talazoparib IC50 (nM) | Clinical Relevance |
---|---|---|---|
PARP1 | Asp766, Glu763, Gln759 | 0.6–1.2 | Primary therapeutic target |
PARP2 | Gln332, Ser328, Gln324 | 1.2–2.5 | Contributes to efficacy but may increase hematological toxicity |
PARP3 | Leu50, Arg51 (divergent catalytic pocket) | >1,000 | Avoids off-target myelosuppression |
PARG | Absence of NAD+ pocket; distinct catalytic residues | Not inhibited | Prevents metabolic toxicity and inflammatory responses |
Early-phase clinical studies (NCT01286987) established talazoparib’s pharmacokinetic (PK) profile: rapid absorption (median Tmax 1.0–2.0 hours), dose-linear exposure (AUC and Cmax), and a prolonged terminal half-life (t1/2 ≈90 hours) due to extensive tissue distribution. Steady-state concentrations were achieved within 2–3 weeks of daily dosing, supporting once-daily administration. Population PK modeling identified creatinine clearance as the sole significant covariate affecting apparent clearance (CL/F), confirming renal excretion as the primary elimination pathway [4] [8].
Pharmacodynamic modeling linked talazoparib exposure to PARP inhibition in circulating leukocytes. At the approved 1 mg dose, >90% sustained suppression of PAR levels was observed throughout the dosing interval, exceeding the 70% threshold associated with antitumor efficacy in xenograft models. This "target coverage" was superior to other PARP inhibitors at their clinical doses, explaining talazoparib’s robust activity despite lower molar dosing [1] [8].
Table 4: Key Pharmacokinetic Parameters of Talazoparib from Early Clinical Studies
Parameter | Single-Dose (1 mg) | Steady-State (1 mg Daily) | Impact of Covariates |
---|---|---|---|
Tmax (h) | 1.0–2.0 | 1.85 | Unaffected by food or hepatic function |
t1/2 (h) | 89.8 | ≈90 | Prolonged in severe renal impairment |
AUC0–24 (ng·h/mL) | 98 ± 25 | 150 ± 32 | Linear across 0.025–1.1 mg doses |
Apparent Clearance (L/h) | 10.2 ± 2.5 | 6.7 ± 1.5 | Reduced by 45% in severe renal impairment; unaffected by hepatic function |
Protein Binding (%) | 74–76 | 74–76 | Consistent across hepatic/renal function |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7